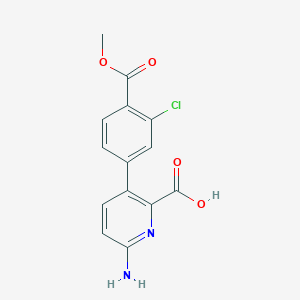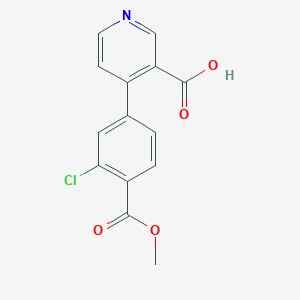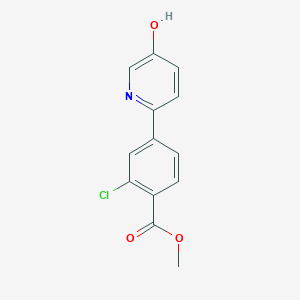
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% (6-AMCP) is a highly pure, low molecular weight organic compound that is widely used in scientific research applications. It has a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments are well-documented. Finally, it will discuss future directions for 6-AMCP research.
Applications De Recherche Scientifique
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% is used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug-target interactions. It has also been used to study the structure and function of proteins, as well as to develop new drugs and drug delivery systems.
Mécanisme D'action
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. This inhibition results in the inhibition of the enzyme’s activity, and in some cases can lead to the inhibition of the entire metabolic pathway.
Biochemical and Physiological Effects
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of cell proliferation and the induction of apoptosis, and the inhibition of the inflammatory response. It has also been shown to have anti-tumor effects in some animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for lab experiments, including its low molecular weight, high purity, and ease of synthesis. It is also relatively stable, allowing for long-term storage. However, its low solubility in aqueous solutions can make it difficult to work with, and its toxicity can also be a limitation.
Orientations Futures
There are several potential future directions for 6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% research. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and drug delivery. Additionally, further research could be conducted to explore its potential as an anti-tumor agent, and to develop novel methods for its synthesis and purification. Finally, it could be used as a tool to study the structure and function of proteins, as well as to develop new drugs and drug delivery systems.
Méthodes De Synthèse
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxycarbonylphenylpicolinic acid with sodium cyanoborohydride in an aqueous solution. The reaction is carried out at room temperature and is complete within 30 minutes. The product is then purified by recrystallization, and a yield of 95% can be achieved.
Propriétés
IUPAC Name |
6-amino-3-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)9-3-2-7(6-10(9)15)8-4-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBCGRMVWSSLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)

![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)

